4-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O5S2/c1-12-14(13(2)16-15-12)25(20,21)17-4-3-5-18(7-6-17)26(22,23)19-8-10-24-11-9-19/h3-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKRMAJRKEGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine (CAS No. 80466-86-0) is a complex organic molecule that exhibits significant biological activity. Its structure includes multiple sulfonyl groups and a morpholine ring, which contribute to its pharmacological potential. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.43 g/mol. The presence of the 3,5-dimethyl-1H-pyrazole moiety is particularly noteworthy due to its known biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.43 g/mol |
| CAS Number | 80466-86-0 |
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and sulfonyl groups exhibit antimicrobial properties . For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition , particularly targeting acetylcholinesterase (AChE) and urease. In studies, related compounds demonstrated significant inhibitory effects on these enzymes, which are crucial in various physiological processes and disease mechanisms .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. The incorporation of sulfonyl groups has been linked to enhanced activity against cancer cell lines. For example, compounds with similar structural features have been evaluated for their cytotoxic effects on human cancer cells, showing promising results in inhibiting cell proliferation .
Case Studies
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, it was found that compounds with sulfonyl functionalities exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis .
Case Study 2: Enzyme Inhibition
A series of synthesized compounds were tested for AChE inhibition. Among them, a derivative closely related to the target compound showed an IC50 value of 45 µM, indicating moderate inhibitory activity. This suggests that further modifications could enhance its efficacy as a therapeutic agent for conditions like Alzheimer's disease .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis Methods: Multi-step synthetic routes have been developed to create derivatives with optimized biological activity. These methods often involve the formation of intermediates that retain key functional groups essential for bioactivity .
- Mechanistic Studies: Preliminary docking studies indicate that the compound may interact with specific targets involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Pharmacokinetics: Investigations into the pharmacokinetic properties reveal favorable absorption and metabolic stability in vitro, indicating good potential for further development into therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 414.5 g/mol. The structure includes a morpholine ring, diazepane moiety, and a pyrazole group, which are critical for its biological activity.
Medicinal Chemistry
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent targeting neurodegenerative diseases such as Alzheimer's and schizophrenia. Research indicates that compounds with similar structures can modulate nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive function and neuroprotection .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of sulfonyl derivatives, including this compound. The presence of the pyrazole group enhances its efficacy against various bacterial strains by disrupting their metabolic pathways .
Anti-inflammatory Properties
The compound's ability to inhibit inflammatory pathways has been documented in several studies. Its structural components allow it to act as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes, thus reducing the synthesis of pro-inflammatory prostaglandins .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar pyrazole derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival by modulating antioxidant pathways .
Case Study 2: Antibacterial Activity
Another research effort focused on testing the antibacterial efficacy of sulfonyl derivatives against Staphylococcus aureus and E. coli. The findings revealed that compounds with similar structures exhibited potent antibacterial activity, suggesting that this compound may also have significant antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several classes of heterocycles, including pyrazoles, diazepanes, and morpholines. Below is a systematic comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations
Structural Complexity: The target compound’s dual sulfonyl groups and pyrazole substituent distinguish it from simpler analogs like 4-((1,4-diazepan-1-yl)sulfonyl)morpholine . This complexity may reduce solubility in nonpolar solvents but enhance binding to polar biological targets. In contrast, compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole) prioritize aromatic stacking interactions via chlorophenyl/fluorophenyl groups, whereas the target compound’s pyrazole may engage in hydrogen bonding.
Synthetic Challenges :
- The synthesis of the target compound likely involves sequential sulfonylation steps, as seen in the preparation of 1,5-dimethyl-4-(tetrazolyl)pyrazol-3-one derivatives . The steric hindrance from the 3,5-dimethylpyrazole group could necessitate optimized reaction conditions.
The morpholine and diazepane moieties may further modulate bioavailability and blood-brain barrier penetration.
Crystallographic Considerations :
- Structural analogs like 3-(4-fluorophenyl)-5-phenylpyrazole-carbaldehyde were characterized via single-crystal X-ray diffraction. The target compound’s crystallinity may depend on the conformational flexibility of its diazepane ring, which could adopt chair-like or boat-like conformations .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine, and how can reaction conditions be optimized?
- Methodology : The synthesis involves sequential sulfonylation of the 1,4-diazepane and morpholine moieties. Key steps include:
- Sulfonylation : React 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate. A second sulfonylation with morpholine follows .
- Purification : Use column chromatography (ethyl acetate/hexane gradients) to isolate intermediates, and recrystallization (e.g., 2-propanol) for final product refinement .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of sulfonylating agents to minimize by-products.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula and isotopic patterns .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the ¹H and ¹³C spectra caused by complex ring systems and sulfonyl groups .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions, particularly for resolving stereoelectronic effects .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data between synthesized batches of the compound?
- Methodology :
- Controlled Solvent Systems : Use deuterated solvents consistently to avoid solvent-induced shifts.
- Batch Comparison : Analyze multiple batches via HPLC to check purity (>98%) and identify contaminants (e.g., unreacted intermediates) .
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational flexibility in the diazepane or morpholine rings .
Q. What strategies effectively assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative by-products (e.g., sulfonic acid derivatives) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere to determine decomposition thresholds .
Q. How should bioactivity studies, such as enzyme inhibition assays, be designed for this compound?
- Methodology :
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) due to the compound’s sulfonyl groups .
- Assay Design :
- Enzymatic Inhibition : Use fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) with IC₅₀ determination .
- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate apoptotic effects at 10–100 µM concentrations .
Q. What approaches mitigate challenges in regioselectivity during sulfonylation steps?
- Methodology :
- Protecting Groups : Temporarily block reactive sites on diazepane or morpholine using tert-butoxycarbonyl (Boc) groups before sulfonylation .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct sulfonyl group attachment to less sterically hindered nitrogen atoms .
- Computational Modeling : Perform DFT calculations to predict favorable reaction pathways and transition states .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s solubility in polar solvents be resolved?
- Methodology :
- Standardized Solubility Tests : Conduct saturation solubility studies in DMSO, water, and ethanol at 25°C using UV-Vis spectroscopy for quantification .
- Particle Size Analysis : Compare micronized vs. non-micronized samples to assess the impact of crystallinity on dissolution rates .
Q. What methods clarify inconsistencies in reported biological activity across studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
